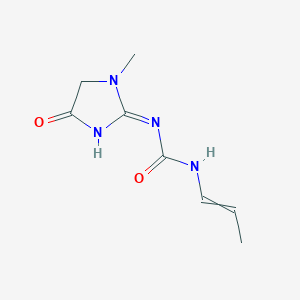![molecular formula C12H9ClN4 B14379079 8-(4-Chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyrazine CAS No. 88066-84-6](/img/structure/B14379079.png)
8-(4-Chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(4-Chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This compound is part of the triazolopyrazine family, which is known for its diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyrazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chlorophenylhydrazine with 3-methylpyrazine-2-carboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
8-(4-Chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 8-(4-Chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyrazine involves the inhibition of key enzymes and receptors. For instance, it has been shown to inhibit c-Met and VEGFR-2 kinases, which are involved in cancer cell proliferation and angiogenesis. The compound binds to the active sites of these kinases, preventing their activation and subsequent signaling pathways .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[4,3-a]pyridine: Studied for its potential as an anti-inflammatory agent.
Uniqueness
8-(4-Chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyrazine stands out due to its dual kinase inhibitory activity, making it a promising candidate for anticancer therapy. Its unique structure allows for specific interactions with multiple molecular targets, enhancing its therapeutic potential .
Properties
CAS No. |
88066-84-6 |
|---|---|
Molecular Formula |
C12H9ClN4 |
Molecular Weight |
244.68 g/mol |
IUPAC Name |
8-(4-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C12H9ClN4/c1-8-15-16-12-11(14-6-7-17(8)12)9-2-4-10(13)5-3-9/h2-7H,1H3 |
InChI Key |
LOGHSMXOBNYVDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4,7-Dihydroxy-3-[(4-nitrophenyl)sulfanyl]-2H-1-benzopyran-2-one](/img/structure/B14379017.png)





![{[[1,1'-Bi(cyclohexane)]-4-yl]oxy}(1-hydroxyethyl)oxophosphanium](/img/structure/B14379043.png)



![4-Butyl-7-ethyl-4,7-dihydro-1H-pyrimido[5,4-c]carbazole](/img/structure/B14379067.png)
![1,1'-[Methylenebis(3-ethoxy-4,1-phenylene)]dipyrrolidine](/img/structure/B14379072.png)
